4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate
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Overview
Description
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate is a complex organic compound that features a combination of pyridine, sulfonyl, and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the sulfonyl group, and finally the coupling with the chlorodifluorobenzenecarboxylate moiety. Common reagents used in these steps include sulfonyl chlorides, pyridine derivatives, and chlorodifluorobenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl benzoate
- 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chlorobenzoate
- 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 4,5-difluorobenzoate
Uniqueness
Compared to similar compounds, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate may exhibit unique properties due to the presence of both chloro and difluoro groups. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2-chloro-4,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)13-6-4-3-5-7-13)28-20(25)14-9-16(22)17(23)10-15(14)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADNAYNVDLFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3Cl)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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